![molecular formula C20H22Cl2N6O3 B2686780 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1363975-18-1](/img/structure/B2686780.png)
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of SB 216763 involves several steps, including the introduction of the dichlorophenylmethyl group, the piperazine moiety, and the tetrahydro-1H-purine-2,6-dione scaffold. Researchers have employed diverse synthetic strategies to access this compound, aiming for high yield and purity. Detailed synthetic routes and optimization studies are documented in the literature .
Molecular Structure Analysis
SB 216763 exhibits an intriguing molecular structure. Its core consists of a tetrahydro-1H-purine-2,6-dione ring, flanked by a dichlorophenylmethyl group and a propanoylpiperazine side chain. The precise arrangement of atoms and functional groups within this structure influences its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D conformation and intermolecular interactions .
Chemical Reactions Analysis
SB 216763 may participate in various chemical reactions, including hydrolysis, oxidation, and conjugation. Investigating its reactivity under different conditions is crucial for understanding its stability, metabolism, and potential drug interactions. Researchers have explored its behavior in simulated physiological environments and elucidated its transformation pathways .
Physical And Chemical Properties Analysis
- Physical Properties : SB 216763 appears as a crystalline solid, typically colorless. Its melting point lies within the range of 121–123°C .
- Chemical Properties : The compound’s solubility, stability, and pH-dependent behavior are essential considerations for drug formulation. Researchers have investigated its dissolution kinetics, solubility profiles, and compatibility with common excipients .
Safety And Hazards
While SB 216763 shows promise as a therapeutic agent, safety assessments are critical. Toxicological studies have evaluated its acute and chronic effects, potential mutagenicity, and organ-specific toxicity. Researchers have also explored its metabolic fate and potential adverse reactions. As with any novel compound, rigorous safety profiling is essential before clinical trials .
Future Directions
The future of SB 216763 lies in its translational potential. Researchers should explore its efficacy in disease models, optimize its pharmacokinetic properties, and investigate its tissue distribution. Additionally, structure-activity relationship studies can guide the design of analogs with improved properties. Collaborations between medicinal chemists, pharmacologists, and clinicians will drive its development toward therapeutic applications .
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O3/c1-3-15(29)26-6-8-27(9-7-26)19-23-17-16(18(30)24-20(31)25(17)2)28(19)11-12-4-5-13(21)10-14(12)22/h4-5,10H,3,6-9,11H2,1-2H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIZGOBLLLNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

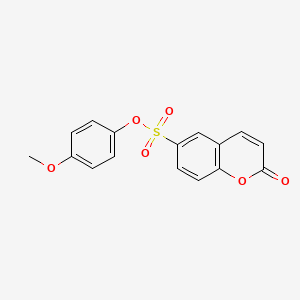
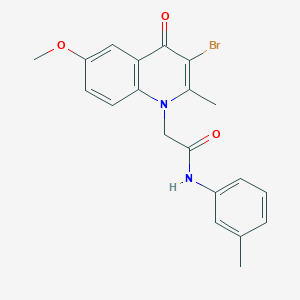

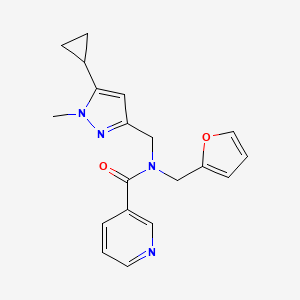
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)
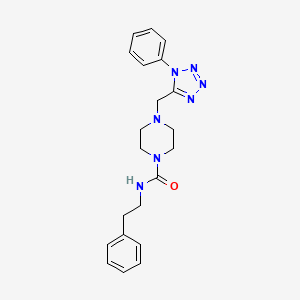
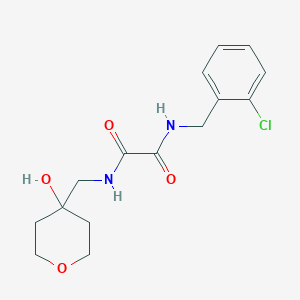
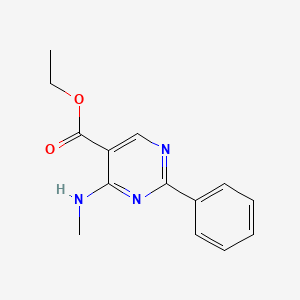
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)
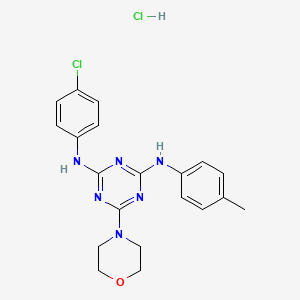
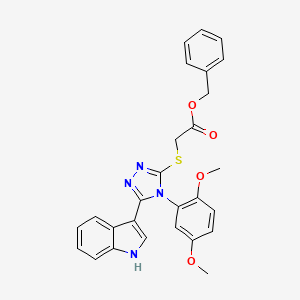
![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)
![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)
